molecular formula C11H20O4 B14223375 (2R)-2-Propyloctanedioic acid CAS No. 824961-11-7

(2R)-2-Propyloctanedioic acid

Cat. No.: B14223375
CAS No.: 824961-11-7
M. Wt: 216.27 g/mol
InChI Key: MJIOLXSCSZFEQE-SECBINFHSA-N
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Description

(2R)-2-Propyloctanedioic acid is an organic compound with a chiral center, making it optically active. This compound is a derivative of octanedioic acid, where a propyl group is attached to the second carbon atom. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R)-2-Propyloctanedioic acid typically involves the reduction of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid using platinum-carbon as a catalyst. This method ensures high optical purity without isomerization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of platinum-carbon catalysts in reduction reactions is common due to their efficiency and ability to maintain the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Propyloctanedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can replace the propyl group or other hydrogen atoms in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Platinum-carbon is a typical catalyst used for reduction reactions.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2R)-2-Propyloctanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-Propyloctanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. These interactions can affect cellular processes and biochemical pathways, contributing to its biological and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Propyloctanedioic acid: The enantiomer of (2R)-2-Propyloctanedioic acid with similar chemical properties but different biological activities.

    Octanedioic acid: The parent compound without the propyl group.

    2-Methylsuccinic acid: A similar compound with a methyl group instead of a propyl group.

Uniqueness

This compound is unique due to its chiral center, which imparts optical activity and specific interactions with biological molecules. This makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

CAS No.

824961-11-7

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

(2R)-2-propyloctanedioic acid

InChI

InChI=1S/C11H20O4/c1-2-6-9(11(14)15)7-4-3-5-8-10(12)13/h9H,2-8H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1

InChI Key

MJIOLXSCSZFEQE-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](CCCCCC(=O)O)C(=O)O

Canonical SMILES

CCCC(CCCCCC(=O)O)C(=O)O

Origin of Product

United States

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